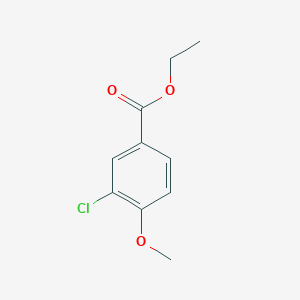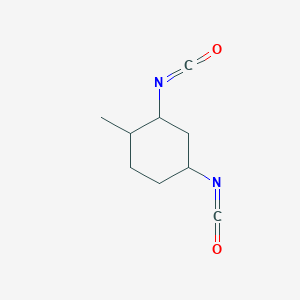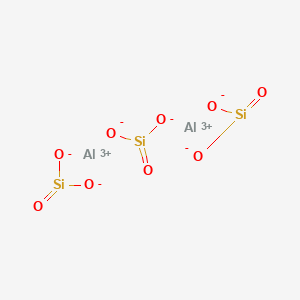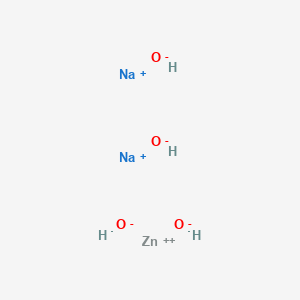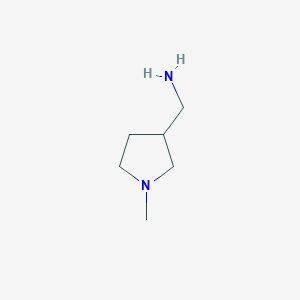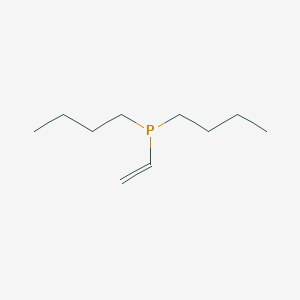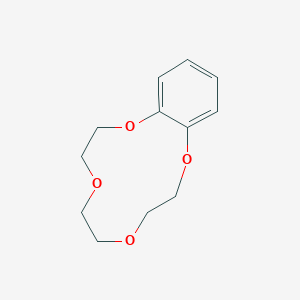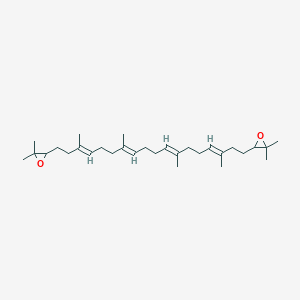
Dioxidosqualene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dioxidosqualene is a naturally occurring triterpene that is found in certain plants and marine organisms. It has gained attention in recent years due to its potential applications in various fields of science, including medicine, agriculture, and biotechnology.
Applications De Recherche Scientifique
Dioxidosqualene has been extensively studied for its potential applications in medicine, particularly in the treatment of cancer and infectious diseases. Studies have shown that dioxidosqualene can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to have antiviral properties, particularly against HIV and herpes viruses.
In addition to its medical applications, dioxidosqualene has also been studied for its potential use in agriculture. It has been shown to have antifungal properties, making it a potential alternative to synthetic fungicides. Dioxidosqualene has also been shown to enhance plant growth and improve crop yield.
Mécanisme D'action
The mechanism of action of dioxidosqualene is not fully understood. However, studies have suggested that it may act by disrupting the cell membrane of cancer and virus-infected cells, leading to their death. Dioxidosqualene may also interfere with the replication of viruses by inhibiting the activity of certain enzymes.
Effets Biochimiques Et Physiologiques
Dioxidosqualene has been shown to have low toxicity and is generally considered safe for use in lab experiments. However, studies have shown that high doses of dioxidosqualene can cause liver damage in animals. It is important to note that the effects of dioxidosqualene on human health are not fully understood, and further research is needed to determine its safety and efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
Dioxidosqualene has several advantages for lab experiments. It is relatively easy to synthesize and has low toxicity, making it a safe option for researchers. It also has a wide range of potential applications, making it a versatile compound for use in various fields of science.
However, there are also limitations to using dioxidosqualene in lab experiments. Its low solubility in water can make it difficult to work with, and its stability can be affected by light and heat. Additionally, the cost of synthesizing dioxidosqualene can be prohibitive for some research groups.
Orientations Futures
There are several future directions for research on dioxidosqualene. One area of interest is its potential use as a natural alternative to synthetic fungicides in agriculture. Further research is needed to determine its efficacy and safety in this application.
Another area of interest is its potential use in the treatment of viral infections, particularly HIV. Studies have shown promising results in vitro, but further research is needed to determine its efficacy in vivo.
Finally, there is also interest in studying the mechanism of action of dioxidosqualene in more detail. Understanding how it works at the molecular level could lead to the development of more effective treatments for cancer and infectious diseases.
Conclusion:
Dioxidosqualene is a naturally occurring triterpene with potential applications in medicine, agriculture, and biotechnology. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While further research is needed to fully understand its potential, dioxidosqualene shows promise as a versatile and safe compound for use in various fields of science.
Méthodes De Synthèse
Dioxidosqualene is synthesized from squalene, a hydrocarbon found in shark liver oil and other sources. The synthesis process involves the oxidation of squalene using various reagents, resulting in the formation of dioxidosqualene. The yield of dioxidosqualene can be improved by optimizing the reaction conditions, such as temperature, time, and the type of oxidizing agent used.
Propriétés
IUPAC Name |
3-[(3E,7E,11E,15E)-18-(3,3-dimethyloxiran-2-yl)-3,7,12,16-tetramethyloctadeca-3,7,11,15-tetraenyl]-2,2-dimethyloxirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-23(15-11-17-25(3)19-21-27-29(5,6)31-27)13-9-10-14-24(2)16-12-18-26(4)20-22-28-30(7,8)32-28/h13-14,17-18,27-28H,9-12,15-16,19-22H2,1-8H3/b23-13+,24-14+,25-17+,26-18+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABSNIWLJXCBGG-TXLDAEQNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC=C(C)CCC=C(C)CCC1C(O1)(C)C)CCC=C(C)CCC2C(O2)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CC/C=C(/CC/C=C(/CCC1OC1(C)C)\C)\C)/CC/C=C(/CCC2OC2(C)C)\C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3E,7E,11E,15E)-18-(3,3-dimethyloxiran-2-yl)-3,7,12,16-tetramethyloctadeca-3,7,11,15-tetraenyl]-2,2-dimethyloxirane | |
CAS RN |
31063-19-1 |
Source


|
| Record name | 2,3,22,23-Dioxidosqualene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031063191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

